

Spectral properties of Reactive Black 1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive Black 1*

Cat. No.: *B1172099*

[Get Quote](#)

An In-depth Technical Guide to the Spectral Properties of C.I. **Reactive Black 1**

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. **Reactive Black 1** is a synthetic dye belonging to the class of single azo, metal-complex dyes.^[1] It is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton and hemp, as well as polyamide and viscose fabrics. Its structure incorporates a chromium and cobalt metal complex, which enhances its stability and fastness properties.^[2] The chromophore, responsible for its color, is the azo group (-N=N-) integrated within a complex aromatic structure.^[2] Understanding the spectral properties of such dyes is crucial for various scientific applications, including the development of dye-based assays, understanding dye-molecule interactions, and for environmental monitoring and degradation studies.

This technical guide provides a comprehensive overview of the known spectral properties of C.I. **Reactive Black 1**. Due to a scarcity of publicly available, detailed quantitative spectral data for this specific dye, this guide will also reference the well-characterized C.I. Reactive Black 5, a structurally distinct but related bis-azo reactive dye, to illustrate typical spectral behaviors of this class of compounds.

Chemical and Physical Properties

A summary of the key identification and physical properties of C.I. **Reactive Black 1** is presented in Table 1.

Table 1: Chemical and Physical Properties of C.I. **Reactive Black 1**

Property	Value	Reference
C.I. Name	Reactive Black 1	[2]
C.I. Number	17916	[2]
CAS Number	12236-77-0	[2]
Molecular Formula	C ₂₃ H ₁₃ CIN ₈ Na ₂ O ₁₀ S ₂	[2]
Molecular Weight	706.96 g/mol	[2]
Molecular Structure	Single azo, Metal Complexes (Cobalt and Chromium)	[1]
Physical Appearance	Dark brown to black powder	[2]
Solubility in Water	70 g/L at 50°C	[2]

Spectral Properties

The spectral properties of azo dyes are dictated by their extended conjugated systems. The metal complexation in dyes like **Reactive Black 1** further influences the electronic transitions and, consequently, the absorption and emission characteristics.

UV-Visible Absorption Spectroscopy

Quantitative UV-Visible absorption data for C.I. **Reactive Black 1** is not extensively reported in the available literature. However, qualitative observations indicate that its color, and thus its absorption spectrum, is sensitive to its chemical environment. In a strong sulfuric acid solution, it appears blue, while dilution with sulfuric acid leads to a purple coloration.[2] This suggests a significant shift in the absorption maxima (λ_{max}) in highly acidic conditions.

For illustrative purposes, the well-documented spectral data for C.I. Reactive Black 5 is provided in Table 2. Reactive Black 5 is a diazo dye and typically exhibits two main absorption bands: one in the UV region and another in the visible region, which is responsible for its color. [3]

Table 2: Typical UV-Visible Absorption Maxima (λ_{max}) for C.I. Reactive Black 5

Solvent/Condition	λ_{max} (nm)	Reference
Water	597 - 598	
Acidic pH	Shifts may occur	[3]

The absorption band in the visible region is attributed to the $\pi \rightarrow \pi^*$ electronic transitions within the long conjugated system of the dye molecule.[3] The position and intensity of this band can be influenced by factors such as solvent polarity (solvatochromism) and pH.

Fluorescence Spectroscopy

There is currently no available information on the fluorescence properties of C.I. **Reactive Black 1** in the scientific literature. Many azo dyes are known to be weak fluorophores or non-fluorescent due to efficient non-radiative decay processes from the excited state.

Factors Influencing Spectral Properties

The spectral characteristics of reactive dyes like **Reactive Black 1** are not static and can be significantly influenced by their environment.

Caption: Factors influencing the spectral properties of **Reactive Black 1**.

- pH: The protonation or deprotonation of the various functional groups on the dye molecule can alter the electronic distribution and conjugation, leading to shifts in the absorption spectrum. For instance, studies on other reactive dyes have shown that lower pH values can lead to higher rates of decolorization, which is directly related to changes in the absorption spectrum.
- Solvatochromism: The polarity of the solvent can affect the energy levels of the ground and excited states of the dye molecule differently, causing a shift in the absorption maximum.[4] This phenomenon, known as solvatochromism, can result in a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity.

- Metal Complexation: The presence and nature of the complexed metal ion (cobalt and chromium in this case) are integral to the electronic structure of the chromophore.[\[1\]](#)
Different metal ions can lead to different absorption characteristics.

Experimental Protocols

The following are generalized protocols for measuring the spectral properties of dyes like **Reactive Black 1**.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λ_{max}) of **Reactive Black 1**.

Materials:

- C.I. **Reactive Black 1**
- Volumetric flasks and pipettes
- A suitable solvent (e.g., deionized water, ethanol)
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Preparation of Stock Solution: Accurately weigh a small amount of **Reactive Black 1** powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions of different concentrations.
- Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

- Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Rinse a sample cuvette with one of the working solutions and then fill it. Place the cuvette in the sample beam of the spectrophotometer.
- Data Acquisition: Scan the absorbance of the sample across the set wavelength range.
- Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λ_{max}). If the molar absorptivity (ϵ) is to be calculated, use the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette.

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission and excitation spectra of **Reactive Black 1**.

Materials:

- C.I. **Reactive Black 1** solution
- Fluorometer
- Quartz cuvettes (four-sided polished)

Procedure:

- Sample Preparation: Prepare a dilute solution of **Reactive Black 1** in a suitable solvent. The absorbance of the solution at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.
- Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.
- Excitation Spectrum:
 - Set the emission monochromator to the wavelength of maximum expected emission (if known) or a wavelength within the expected emission range.

- Scan the excitation monochromator over a range of wavelengths (e.g., 200-600 nm).
- The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence.
- Emission Spectrum:
 - Set the excitation monochromator to the wavelength of maximum excitation determined from the excitation spectrum.
 - Scan the emission monochromator over a range of longer wavelengths.
 - The resulting spectrum shows the intensity of fluorescence at different emission wavelengths.
- Data Analysis: Identify the wavelengths of maximum excitation and emission.

Conclusion

C.I. **Reactive Black 1** is a commercially important metal-complex azo dye. While its basic chemical and physical properties are documented, detailed quantitative data on its spectral characteristics, such as absorption maxima in various solvents, molar absorptivity, and fluorescence properties, are not readily available in the public domain. The qualitative observation of color changes in acidic conditions indicates a responsive spectral behavior. For a comprehensive understanding, further experimental investigation into the solvatochromic and pH-dependent spectral properties of **Reactive Black 1** is warranted. The provided experimental protocols offer a foundation for such future research, which would be valuable for the broader scientific community in fields ranging from materials science to environmental chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nanobioletters.com [nanobioletters.com]
- 2. Reactive Black 1 (12236-77-0) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectral properties of Reactive Black 1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172099#spectral-properties-of-reactive-black-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com